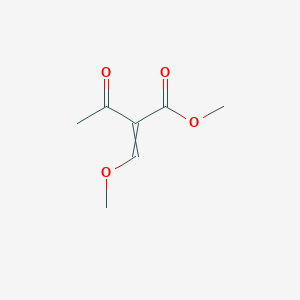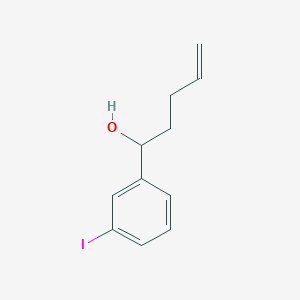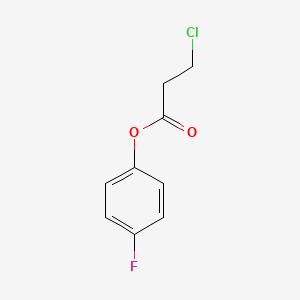
Methyl 2-(Methoxymethylene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Methoxymethylene)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is a derivative of acetoacetic acid, where the hydrogen atom of the methylene group is replaced by a methoxy group. This compound is known for its versatility in organic synthesis and is used as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(Methoxymethylene)-3-oxobutanoate can be synthesized through the reaction of methyl methoxyacetate and methyl acetate in the presence of an alkali catalyst. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product . The process involves a one-step reaction, making it cost-effective and suitable for industrial production. The purity of the product obtained is generally high, with yields exceeding 70%.
Industrial Production Methods
On an industrial scale, the continuous preparation of methyl alpha-methoxymethyleneacetoacetate can be achieved using a dynamic tubular reactor. This method reduces the reaction residence time and increases the reaction efficiency, ensuring a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Methoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 2-(Methoxymethylene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances
Mechanism of Action
The mechanism of action of methyl alpha-methoxymethyleneacetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl acetoacetate: A closely related compound with similar chemical properties but without the methoxy group.
Ethyl acetoacetate: Another ester derivative of acetoacetic acid, commonly used in organic synthesis.
Acetylacetone: A diketone with similar reactivity but different structural features.
Uniqueness
Methyl 2-(Methoxymethylene)-3-oxobutanoate is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals that cannot be easily obtained using other related compounds .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 2-(methoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C7H10O4/c1-5(8)6(4-10-2)7(9)11-3/h4H,1-3H3 |
InChI Key |
RDEHDFHNQPTQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=COC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8537447.png)
![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)
![3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate](/img/structure/B8537460.png)







